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Compound of Interest

Compound Name: AZ-PFKFB3-67 quarterhydrate

Cat. No.: B15577163 Get Quote

For Immediate Release

This guide provides a comprehensive analysis of the in vivo anti-tumor activity of AZ-PFKFB3-

67, a potent and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3

(PFKFB3). We present a comparative overview of its performance against other known

PFKFB3 inhibitors, supported by experimental data, to assist researchers, scientists, and drug

development professionals in their evaluation of this promising therapeutic agent.

Comparative Analysis of In Vivo Anti-Tumor Activity
AZ-PFKFB3-67 has demonstrated significant in vivo efficacy by inhibiting angiogenesis, a

critical process for tumor growth and metastasis.[1][2][3] While direct comparative in vivo

studies measuring tumor volume reduction by AZ-PFKFB3-67 are not yet publicly available, its

potent anti-angiogenic profile provides a strong rationale for its anti-tumor potential.

For a comprehensive evaluation, the following table summarizes the available in vivo data for

AZ-PFKFB3-67 and compares it with other well-characterized PFKFB3 inhibitors.
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Inhibitor Cancer Model Animal Model
Dosage &
Administration

Key Findings

AZ-PFKFB3-67

Angiogenesis

Model (Matrigel

Plug)

C57BL/6 Mice
115 µg/kg (in

Matrigel)

Significant

inhibition of new

vessel formation.

[2]

PFK15

Gastric Cancer

Xenograft

(MKN45)

Nude Mice
25 mg/kg, i.p.,

every 3 days

Significant

inhibition of

tumor volume

and weight

(56.10%

inhibition rate).[4]

[5]

Head and Neck

Squamous Cell

Carcinoma

(HNSCC)

Xenograft

Nude Mice

10 mg/kg and 20

mg/kg, i.p., every

other day

Dose-dependent

suppression of

tumor growth.[6]

Lewis Lung

Carcinoma,

Colon (CT26),

Glioblastoma (U-

87 MG),

Pancreatic

(BxPC-3)

Xenografts

Syngeneic and

Athymic Mice
25 mg/kg, i.p.

Suppressed

tumor growth

and glucose

metabolism.[7][8]

PFK158

Gynecologic

Cancer

Xenograft

(HeyA8MDR)

Female Athymic

Nude Mice

15 mg/kg, i.p.,

once a week

In combination

with carboplatin,

significantly

enhanced

antitumor activity.

[9]

Small Cell Lung

Cancer (SCLC)

Nude Mice 25 mg/kg, i.p.,

every other day

Significant delay

in tumor growth.
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Xenograft (H446) [10]

Melanoma,

Colon, and other

human-derived

tumors

Mouse Models Not specified

Caused ~80%

growth inhibition

in several

models.[11]

KAN0438757

Colorectal

Cancer (CRC)

Patient-Derived

Organoids

In vivo toxicity

study in

C57BL6/N mice

Not applicable

for tumor growth

Showed tumor-

specific cytotoxic

effect on

organoids and

was well-

tolerated in mice.

[12][13][14][15]

Glioblastoma

Cell Lines

In vitro studies

with in vivo

toxicity data

Not applicable

for tumor growth

Exhibited anti-

tumor effects in

vitro; non-toxic in

vivo.[16]

Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Angiogenesis (Matrigel Plug) Assay for AZ-
PFKFB3-67
This assay is a standard method to evaluate pro- and anti-angiogenic compounds in vivo.

Matrigel Preparation: Matrigel, a solubilized basement membrane preparation, is thawed on

ice. The test compound, AZ-PFKFB3-67, is mixed with the liquid Matrigel at the desired

concentration (e.g., 115 µg/kg).

Animal Model: C57BL/6 mice are used for the study.

Injection: A mixture of Matrigel and AZ-PFKFB3-67 (or vehicle control) is injected

subcutaneously into the flank of the mice. The Matrigel solidifies at body temperature,

forming a plug.
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Incubation Period: The Matrigel plugs are allowed to incubate in vivo for a period of 14 days,

during which host cells and blood vessels can infiltrate the plug.

Analysis: After 14 days, the mice are euthanized, and the Matrigel plugs are excised. The

plugs are then processed for analysis.

Quantification of Angiogenesis: The extent of new blood vessel formation within the Matrigel

plug is quantified. This can be done through various methods, including:

Hemoglobin Content: Measuring the amount of hemoglobin in the plug as an indicator of

blood perfusion.

Immunohistochemistry: Staining for endothelial cell markers such as CD31 to visualize

and quantify the microvessel density.

Xenograft Tumor Model for PFK15 (Gastric Cancer)
This model is used to evaluate the direct anti-tumor efficacy of a compound on human cancer

cells grown in an animal host.

Cell Line: MKN45 human gastric cancer cells are used.

Animal Model: Immunocompromised nude mice are used to prevent rejection of the human

tumor cells.

Tumor Implantation: MKN45 cells are injected subcutaneously into the flank of the mice.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g.,

120 mm³). The mice are then randomized into treatment and control groups.

Drug Administration: The treatment group receives PFK15 (25 mg/kg) via intraperitoneal

(i.p.) injection every three days. The control group receives a vehicle control.

Monitoring: Tumor volume and the body weight of the mice are measured regularly

throughout the experiment. Tumor volume is often calculated using the formula: (length ×

width²)/2.
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Endpoint Analysis: At the end of the study (e.g., after 15 days), the mice are euthanized, and

the tumors are excised and weighed. The tumors can be further analyzed by

immunohistochemistry for markers of proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL).

[4][5]

Signaling Pathways and Mechanisms of Action
PFKFB3 is a key regulator of glycolysis, a metabolic pathway that is often upregulated in

cancer cells to support their rapid proliferation (the Warburg effect).[17] Inhibition of PFKFB3 is

a promising anti-cancer strategy.

PFKFB3 Signaling Pathway in Cancer
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Upstream Regulators

Downstream Effects
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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